

N-Methylindan-2-amine hydrochloride discovery and history

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Compound of Interest

Compound Name: *N-Methylindan-2-amine hydrochloride*

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An In-depth Technical Guide to **N-Methylindan-2-amine Hydrochloride**

Introduction

N-Methylindan-2-amine hydrochloride, also known by synonyms such as NM2AI and N-methyl-2-aminoindane, is a synthetic stimulant compound belonging to the 2-aminoindane family. It is a rigid analog of methamphetamine.^[1] This guide provides a comprehensive overview of its discovery, history, pharmacology, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

- IUPAC Name: N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- CAS Number: 10408-85-2^[1]
- Molecular Formula: C₁₀H₁₃N · HCl^[2]
- Molecular Weight: 183.7 g/mol ^[2]
- Structure:

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Discovery and History

The exploration of aminoindane derivatives dates back to the 1980s, with researchers investigating them as semi-rigid congeners of psychoactive phenylethylamines.[2][3] In the 1990s, certain aminoindane derivatives of MDMA were identified as highly selective serotonin-releasing agents.[3] N-Methylindan-2-amine, as an N-alkylated congener of β -phenethylamine, was studied to compare its biological effects to other similar compounds.[4] More recently, NM2AI has appeared on the online market as a designer drug or research chemical, leading to its detection in forensic samples.[1][3] Despite its availability, it has a relatively short history of human use, and much of the understanding of its effects is still developing.[5][6]

Pharmacology

N-Methylindan-2-amine hydrochloride is primarily recognized for its activity as a selective norepinephrine releasing agent and reuptake inhibitor.[1]

Mechanism of Action

The primary mechanism of action for N-Methylindan-2-amine is the modulation of norepinephrine levels in the synapse. It acts as a potent norepinephrine reuptake inhibitor and also stimulates the release of this neurotransmitter.[1] Unlike many other stimulants, it does not significantly affect dopamine or serotonin release, even at high concentrations.[1] Additionally, it exhibits affinity for other monoamine receptors, including TAAR1, α -2A adrenergic, 5-HT1A, and 5-HT2A receptors, which may contribute to its overall pharmacological profile.[1]

Pharmacodynamics

The following table summarizes the in vitro pharmacodynamic data for N-Methylindan-2-amine.

Target	Assay Type	Value	Unit
Norepinephrine Transporter (NET)	Reuptake Inhibition	2.4	μM (IC_{50})
TAAR1 Receptor	Agonist	3.3	μM (EC_{50})
Alpha-2A Adrenergic Receptor	Binding Affinity	0.49	μM (K_i)
5-HT1A Receptor	Binding Affinity	3.6	μM (K_i)
5-HT2A Receptor	Binding Affinity	5.4	μM (K_i)

Data sourced from Luethi D, et al. (2018) as cited in Wikipedia.[\[1\]](#)

Pharmacokinetics

A study on the metabolism of N-Methylindan-2-amine identified its main metabolites, providing a basis for its detection in biological samples.[\[1\]](#) Further research in mice has highlighted that a key active metabolite is 2-aminoindane (2-AI).[\[6\]](#)[\[7\]](#)

Experimental Protocols

Synthesis of N-Methylindan-2-amine Hydrochloride

A common method for the synthesis of N-Methylindan-2-amine is through the reductive amination of 2-indanone with methylamine.[\[8\]](#)

Materials:

- 2-Indanone
- Methylamine (40% solution in methanol)
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol
- Glacial acetic acid

- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (ethanolic solution)

Procedure:

- **Imine Formation:** Dissolve 2-indanone (1.0 eq) in methanol in a round-bottom flask. Add methylamine solution (1.2 eq) and stir. Adjust the pH to approximately 6-7 with glacial acetic acid. Continue stirring at room temperature for 1-2 hours.
- **Reduction:** Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture. Stir overnight at room temperature.
- **Work-up:** Quench the reaction with water and remove the methanol under reduced pressure. Basify the mixture to a pH of 8-9 with saturated sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification of the Free Base:** Filter the solution and concentrate under reduced pressure to obtain the crude N-Methylindan-2-amine free base. Purify via distillation under reduced pressure or column chromatography.
- **Salt Formation:** Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.
- **Isolation:** Collect the precipitated **N-Methylindan-2-amine hydrochloride** by filtration, wash with cold diethyl ether, and dry under vacuum.

In Vitro Monoamine Transporter Binding Assay

This protocol outlines a general procedure for determining the binding affinity of **N-Methylindan-2-amine hydrochloride** to monoamine transporters.

Materials:

- Cell membranes expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).
- Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET).
- **N-Methylindan-2-amine hydrochloride**
- Assay buffer (e.g., Tris-HCl with appropriate salts)
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

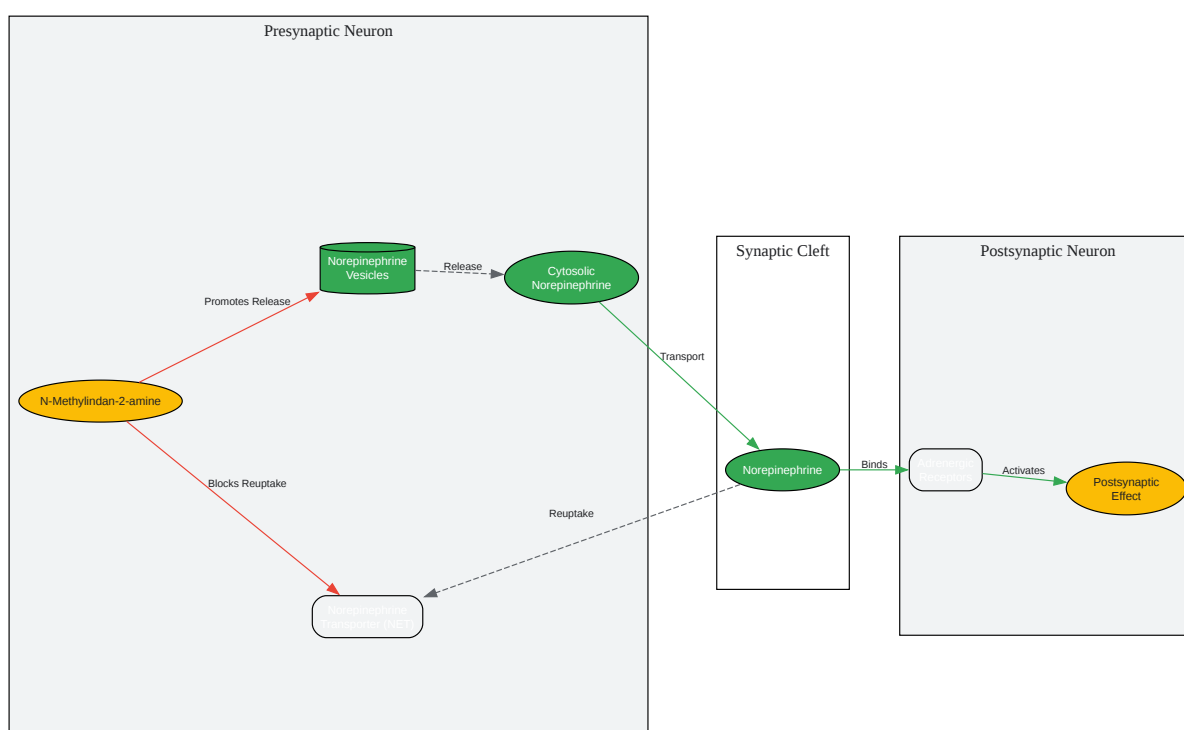
Procedure:

- **Assay Setup:** In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of **N-Methylindan-2-amine hydrochloride** in the assay buffer.
- **Incubation:** Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
- **Filtration:** Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- **Scintillation Counting:** Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

- Data Analysis: Determine the concentration of **N-Methylindan-2-amine hydrochloride** that inhibits 50% of the specific binding of the radioligand (IC_{50} value). Calculate the K_i value using the Cheng-Prusoff equation.

Visualizations

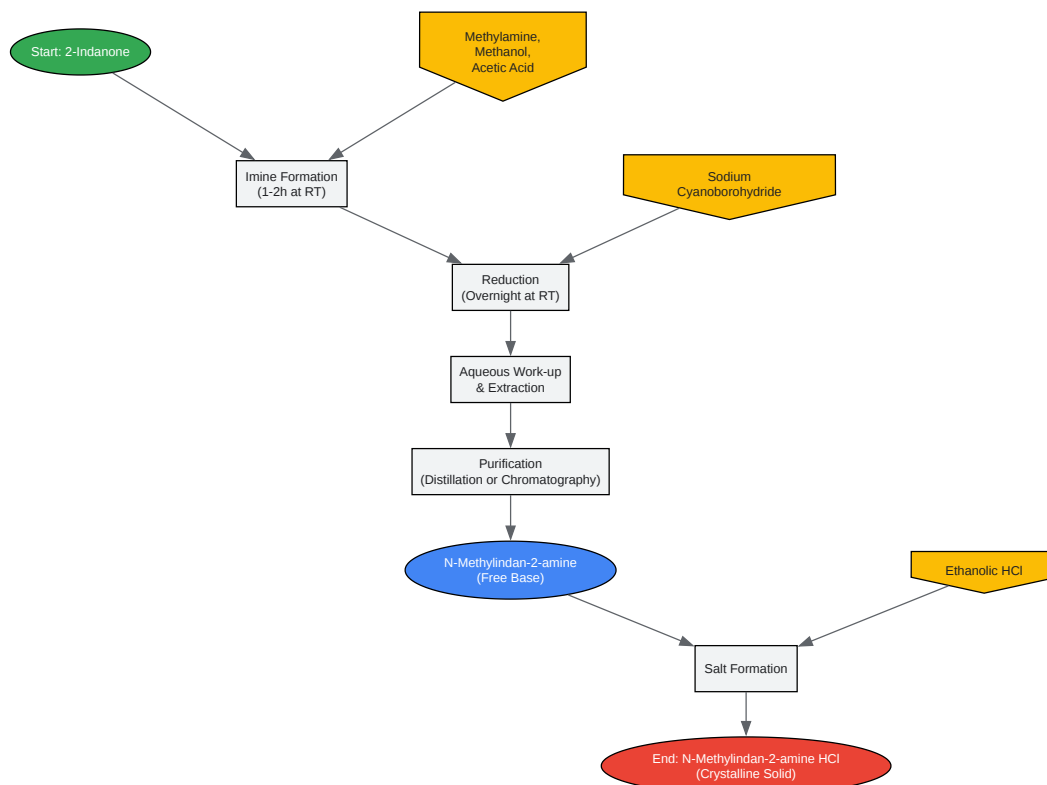
Signaling Pathway



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Caption: Mechanism of action of N-Methylindan-2-amine at the noradrenergic synapse.

Experimental Workflow



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Caption: Workflow for the synthesis of **N-Methylindan-2-amine hydrochloride**.

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References

- 1. NM-2-AI - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. medchemexpress.com [medchemexpress.com]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
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